molecular formula C13H16N2O4 B589336 Tert-butyl 6-nitroindoline-1-carboxylate CAS No. 129487-99-6

Tert-butyl 6-nitroindoline-1-carboxylate

Cat. No.: B589336
CAS No.: 129487-99-6
M. Wt: 264.281
InChI Key: WZRINQCGMYWFFT-UHFFFAOYSA-N
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Description

Tert-butyl 6-nitroindoline-1-carboxylate (CAS: 129487-99-6) is a nitro-substituted indoline derivative protected by a tert-butoxycarbonyl (Boc) group. It serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of covalent Bruton’s tyrosine kinase (BTK) inhibitors, as demonstrated in its use for generating potent inhibitors for B-cell lymphoma . Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol. The compound is typically stored at 2–8°C to maintain stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of tert-butyl 6-nitroindoline-1-carboxylate, emphasizing differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 129487-99-6 C₁₃H₁₆N₂O₄ 264.28 Nitro at position 6 Intermediate in BTK inhibitors
tert-Butyl 6-aminoindoline-1-carboxylate 129488-00-2 C₁₃H₁₈N₂O₂ 234.30 Amino at position 6 Precursor for coupling reactions
tert-Butyl 6-hydroxyindoline-1-carboxylate 957204-30-7 C₁₃H₁₇NO₃ 235.28 Hydroxy at position 6 High polarity; potential solubility challenges
tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate 1823508-93-5 C₁₄H₁₈N₂O₅ 294.30 Methoxy (5), nitro (6) Modified reactivity due to steric hindrance
tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate 1236060-43-7 C₁₄H₁₆N₂O₄ 276.29 Nitro (7), dihydroquinoline core Alternative ring system for diverse applications

Key Differences in Physicochemical Properties

Property 6-Nitroindoline Derivative 6-Aminoindoline Derivative 6-Hydroxyindoline Derivative
Polarity Moderate (nitro group) High (amino group) Very high (hydroxy group)
Solubility Low in water Moderate in polar solvents High in polar solvents
Reactivity Electrophilic substitution Nucleophilic reactions Oxidation-prone

Biological Activity

Tert-butyl 6-nitroindoline-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H14N2O4C_{13}H_{14}N_{2}O_{4}. Its structure features a nitro group at the 6-position of the indoline ring and a tert-butyl ester at the carboxylic acid position. This unique configuration contributes to its reactivity and potential biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. This property is particularly relevant in the context of anti-inflammatory and anticancer effects.
  • Receptor Binding : It has been shown to interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The nitro group may undergo bioreduction, forming reactive intermediates that induce cytotoxic effects in target cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Various studies have highlighted the potential of indoline derivatives, including this compound, as anticancer agents. They have been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has demonstrated efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity may be linked to its ability to modulate signaling pathways associated with inflammation .
  • Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest that it may inhibit bacterial growth, although further studies are needed to elucidate its full spectrum of antimicrobial effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

StudyFocusFindings
Dual InhibitorsIdentified as a dual inhibitor of lipoxygenase and soluble epoxide hydrolase, showing significant anti-inflammatory effects in vitro and in vivo.
Anticancer PotentialDemonstrated cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction.
Pharmacological CharacterizationCharacterized for its ability to modulate ER stress responses, indicating potential therapeutic applications in diseases associated with inflammation and stress.

Properties

IUPAC Name

tert-butyl 6-nitro-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRINQCGMYWFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90711476
Record name tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129487-99-6
Record name tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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